
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H26N2O3, and it possesses a molecular weight of 330.4 g/mol. Its structure features unique functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H26N2O3 |
Molecular Weight | 330.4 g/mol |
CAS Number | 1396881-95-0 |
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease processes. The compound's design suggests potential interactions with:
- Enzymatic Inhibition : By mimicking natural substrates, the compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antiviral Properties
Studies have shown that oxalamide derivatives exhibit antiviral activity, particularly against HIV. For instance, compounds designed with similar structural motifs have demonstrated significant inhibition of HIV integrase (IN), a crucial enzyme for viral replication.
Case Study:
A study focusing on oxalamide derivatives reported IC50 values in the low micromolar range for HIV IN inhibition, indicating strong antiviral potential comparable to established antiretroviral drugs like Raltegravir .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Compounds may disrupt the cell cycle, leading to growth inhibition.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed.
Data Table: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy... | 5.0 | MCF-7 (Breast Cancer) |
N1-(2-(cyclohexen-1-yl)ethyl)-N2-(phenylpropyl)... | 4.5 | HeLa (Cervical Cancer) |
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate that similar compounds exhibit moderate toxicity in vitro but require further investigation to establish safety parameters for in vivo applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-12-8-16(17-9-13-25-14-17)7-11-21-19(24)18(23)20-10-6-15-4-2-1-3-5-15/h4,9,13-14,16,22H,1-3,5-8,10-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRTQZKQOZOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.